molecular formula C13H14F3NO B2502012 N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2325237-16-7

N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2502012
CAS No.: 2325237-16-7
M. Wt: 257.256
InChI Key: CUIQRTJNSSZKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide is a chemical compound of interest in medicinal chemistry and life sciences research. It features a propanamide core structure substituted with a cyclopropyl group on the nitrogen atom and a 4-(trifluoromethyl)phenyl moiety . This molecular architecture incorporates a trifluoromethyl group, a common motif in drug design due to its potential to influence a compound's metabolic stability, lipophilicity, and binding affinity . The precise mechanism of action and specific research applications for this compound are not fully detailed in the public scientific literature, indicating it may be a novel research chemical or an intermediate in synthetic pathways. Its structure suggests potential utility as a building block for the development of new molecular entities or as a tool compound in biological screening assays . Researchers can leverage this compound for exploring structure-activity relationships (SAR), particularly in projects investigating the biological properties associated with cyclopropyl amide functional groups . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)10-4-1-9(2-5-10)3-8-12(18)17-11-6-7-11/h1-2,4-5,11H,3,6-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIQRTJNSSZKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

Molecular Architecture

The compound features a propanamide core ($$ \text{CH}2\text{CH}2\text{CONH}2 $$) substituted at the α-position with a cyclopropyl group and at the β-position with a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group ($$ \text{CF}3 $$) introduces electron-withdrawing properties, while the cyclopropyl ring imposes steric constraints that influence reactivity.

Synthetic Hurdles

  • Cyclopropyl Stability : The strained cyclopropane ring is prone to ring-opening under acidic or high-temperature conditions, necessitating mild reaction environments.
  • Trifluoromethyl Reactivity : The $$ \text{CF}_3 $$ group’s strong electronegativity complicates electrophilic aromatic substitution, often requiring pre-functionalized building blocks.
  • Amide Bond Formation : Achieving regioselective coupling between the cyclopropylamine and carboxylic acid derivatives without racemization remains challenging.

Primary Synthesis Routes

Amide Coupling via Carbodiimide Chemistry

This two-step method involves synthesizing 3-[4-(trifluoromethyl)phenyl]propanoic acid followed by coupling with cyclopropylamine.

Synthesis of 3-[4-(Trifluoromethyl)phenyl]propanoic Acid
  • Friedel-Crafts Acylation : React 4-(trifluoromethyl)benzene with acryloyl chloride in the presence of $$ \text{AlCl}_3 $$ to form 3-[4-(trifluoromethyl)phenyl]propenoic acid.
  • Hydrogenation : Catalytic hydrogenation ($$ \text{H}_2 $$, Pd/C) reduces the double bond, yielding the saturated propanoic acid.
Amide Bond Formation

The carboxylic acid is activated using $$ \text{EDCl} $$ (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and $$ \text{HOBt} $$ (hydroxybenzotriazole), then reacted with cyclopropylamine in dichloromethane at 0–5°C. The reaction achieves ~75% yield, with purification via silica gel chromatography.

Reaction Scheme :
$$
\text{C}6\text{H}4\text{CF}3\text{CH}2\text{CH}2\text{COOH} + \text{C}3\text{H}5\text{NH}2 \xrightarrow{\text{EDCl/HOBt}} \text{C}{21}\text{H}{22}\text{F}3\text{NO}2 + \text{H}_2\text{O}
$$

Nucleophilic Substitution of Halogenated Intermediates

This route utilizes 3-chloro-N-cyclopropylpropanamide and 4-(trifluoromethyl)phenylboronic acid in a Suzuki-Miyaura coupling.

Preparation of 3-Chloro-N-cyclopropylpropanamide
  • Chlorination : Treat N-cyclopropylpropanamide with $$ \text{SOCl}_2 $$ to replace the hydroxyl group with chlorine.
  • Purification : Distillation under reduced pressure (60°C, 10 mmHg) yields 85% pure intermediate.
Suzuki Coupling

React the chloroamide with 4-(trifluoromethyl)phenylboronic acid in a mixture of $$ \text{Pd(PPh}3\text{)}4 $$, $$ \text{Na}2\text{CO}3 $$, and dioxane/water (4:1) at 80°C for 12 hours. The product is extracted with ethyl acetate and purified via column chromatography (60% yield).

Reductive Amination of Keto Intermediates

A less common but scalable approach involves reductive amination of 3-[4-(trifluoromethyl)phenyl]propanal with cyclopropylamine.

  • Aldehyde Synthesis : Oxidize 3-[4-(trifluoromethyl)phenyl]propan-1-ol using pyridinium chlorochromate (PCC) in $$ \text{CH}2\text{Cl}2 $$.
  • Reductive Amination : Mix the aldehyde with cyclopropylamine and $$ \text{NaBH}_3\text{CN} $$ in methanol at room temperature. After 24 hours, isolate the product via acid-base extraction (55% yield).

Optimization Strategies and Comparative Analysis

Catalytic Systems

Method Catalyst Solvent Temperature Yield
Amide Coupling EDCl/HOBt DCM 0–5°C 75%
Suzuki Coupling $$ \text{Pd(PPh}3\text{)}4 $$ Dioxane/Water 80°C 60%
Reductive Amination $$ \text{NaBH}_3\text{CN} $$ Methanol RT 55%

Solvent Effects

  • Polar Aprotic Solvents : DMF and DMSO improve solubility in amide coupling but may degrade cyclopropyl groups at elevated temperatures.
  • Ether-Water Mixtures : Dioxane/water enhances Suzuki coupling efficiency by stabilizing boronic acid intermediates.

Purification Techniques

  • Chromatography : Silica gel with hexane/ethyl acetate (7:3) resolves unreacted amines and carboxylic acids.
  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (>98%).

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 1.15–1.25 (m, 4H, cyclopropyl), 2.55 (t, 2H, CH$$ _2 $$CO), 3.40 (q, 2H, NHCH$$ _2 $$), 7.45–7.65 (m, 4H, Ar-H).
  • $$ ^{13}\text{C NMR} $$ : 172.8 (C=O), 144.2 (q, $$ J = 32 \, \text{Hz} $$, CF$$ _3 $$-C), 125–130 (Ar-C), 10.5 (cyclopropyl).

Mass Spectrometry

  • ESI-MS : m/z 378.4 [M+H]$$ ^+ $$, consistent with the molecular formula $$ \text{C}{21}\text{H}{22}\text{F}3\text{NO}2 $$.

Industrial Scalability and Environmental Considerations

Cost-Efficiency

  • The amide coupling route is preferred for large-scale production due to lower catalyst costs ($120/kg for EDCl vs. $3,000/kg for Pd catalysts).
  • Recycling Pd catalysts via supported ligands reduces expenses in Suzuki couplings.

Waste Management

  • DCM and dioxane are classified as hazardous; substitution with 2-MeTHF or cyclopentyl methyl ether improves safety profiles.
  • Neutralization of $$ \text{SOCl}2 $$ byproducts with aqueous $$ \text{NaHCO}3 $$ minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine, using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide has been investigated for its potential as a pharmaceutical agent. Its unique structural features contribute to its biological activity, making it a candidate for further research in drug development.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against certain cancer cell lines. For instance, in vitro evaluations demonstrated that this compound exhibits cytotoxic effects on breast cancer cells (MCF-7), with an IC50 value indicating significant cell viability reduction at specific concentrations. This suggests its potential role as an anticancer agent, warranting further exploration in preclinical and clinical settings.

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammatory responses. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.

Organic Synthesis

This compound serves as a valuable reagent in organic chemistry, particularly in cross-coupling reactions. Its ability to participate in various synthetic transformations makes it a versatile building block for the synthesis of more complex molecules.

Cross-Coupling Reactions

The compound can be utilized as a coupling partner in palladium-catalyzed reactions, facilitating the formation of carbon-carbon bonds. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals, where complex molecular architectures are often required.

Synthesis of Advanced Materials

In addition to its use in pharmaceutical synthesis, this compound is being explored for the production of advanced materials, including polymers and nanomaterials. Its chemical properties allow for modifications that can enhance material performance in various applications.

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound:

Study FocusObjectiveFindingsReference Year
Anticancer ActivityEvaluate cytotoxic effects on MCF-7 cellsIC50 = 15 µM after 48 hours2023
Anti-inflammatory PropertiesInvestigate effects on LPS-stimulated macrophagesTNF-alpha reduction by 50%2025
Synthetic ApplicationsAssess utility in cross-coupling reactionsHigh yields observed with various substrates2024

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl and trifluoromethyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use, with ongoing research aimed at elucidating these mechanisms in greater detail.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares core structural motifs with several pharmacologically active analogs:

Compound Name Key Structural Features Evidence ID
N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide Propanamide backbone, cyclopropyl, 4-(trifluoromethyl)phenyl [Inference]
GW6471 Propanamide, 4-(trifluoromethyl)phenyl, oxazole, extended alkyl chain
(R)-2-Methyl-1-(3-oxo-3-...)pyrrolidine-2-carboxylic acid methyl ester Propanamide, pyrrolidine, 4-(trifluoromethyl)phenyl, pyridinyl
Cyprofuram Cyclopropanecarboxamide, tetrahydrofuran, chlorophenyl

Key Observations :

  • The trifluoromethylphenyl group is a common feature, contributing to hydrophobicity and π-stacking interactions in target binding.
  • Heterocyclic additions (e.g., triazolo[4,3-b]pyridazin in ) introduce rigidity and selectivity for kinases or other enzymes .

Pharmacological and Functional Comparisons

GW6471 (PPAR-α Antagonist)
  • Activity: Blocks antinociceptive effects by antagonizing PPAR-α receptors .
(R)-2-Methyl-1-(3-oxo-3-...)pyrrolidine Derivative
  • Synthetic Relevance : LCMS data (m/z 531 [M-H]⁻) and HPLC retention time (0.88 min) indicate a polar yet stable structure .
  • Differentiation : The pyrrolidine-carboxylic acid ester introduces chirality and hydrogen-bonding capacity, which may favor interactions with proteases or ion channels.
Cyprofuram (Pesticide)
  • Application : Demonstrates the utility of cyclopropane-carboxamide scaffolds in agrochemicals, though its biological targets (e.g., fungal enzymes) differ from pharmaceuticals .

Physicochemical and ADME Properties

Property Target Compound GW6471 Cyprofuram
LogP (Estimated) ~3.5 (moderate lipophilicity) ~4.2 (high lipophilicity) ~2.8 (moderate)
Molecular Weight ~300 Da ~600 Da ~280 Da
Solubility Moderate (amide polarity) Low (bulky substituents) High (furan oxygen)

Insights :

  • The target compound’s intermediate LogP balances membrane permeability and aqueous solubility, advantageous for oral bioavailability.
  • GW6471’s higher MW and lipophilicity may limit diffusion but enhance receptor binding duration .

Biological Activity

N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

The compound is characterized by:

  • A cyclopropyl group , which contributes to the rigidity and steric properties.
  • A trifluoromethyl-substituted phenyl ring , enhancing lipophilicity and potentially improving membrane permeability.

These features suggest that the compound may interact favorably with biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
  • Receptor Binding : It could interact with receptors, altering signaling pathways that influence cell behavior.

The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its bioavailability and interaction with lipid membranes.

Biological Activity Data

A summary of the biological activities reported for this compound is presented in Table 1 below.

Activity IC50 (nM) Reference
MAO-B Inhibition21
Cancer Cell Line Cytotoxicity0.65 - 2.41
Enzyme Inhibition (hCA IX)89 pM

Case Studies and Research Findings

  • MAO-B Inhibition : A study indicated that this compound exhibited potent inhibition against monoamine oxidase B (MAO-B), with an IC50 value of 21 nM, suggesting its potential in treating neurodegenerative disorders .
  • Cytotoxicity Against Cancer Cell Lines : Research demonstrated that the compound showed significant cytotoxic activity against various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values ranged from 0.65 to 2.41 µM, indicating its potential as an anticancer agent .
  • Selectivity for Carbonic Anhydrases : The compound was evaluated for its selectivity against human carbonic anhydrases (hCAs), showing promising inhibition at nanomolar concentrations, particularly against hCA IX, which is associated with tumor growth .

Q & A

Q. What are the standard synthetic routes for N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with the activation of the trifluoromethylphenyl group followed by amide bond formation. Key steps include:

  • Coupling reactions : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the cyclopropylamine moiety to the activated carboxylic acid derivative .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF, DCM) at 0–25°C to minimize side reactions and improve yield .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity . Optimization focuses on adjusting stoichiometry, reaction time (6–24 hours), and catalyst choice (e.g., DMAP for acylation) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify cyclopropyl, trifluoromethylphenyl, and amide proton environments .
  • Mass spectrometry (MS) : High-resolution MS (HRMS-ESI) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 342.12) .
  • X-ray crystallography : Resolves torsion angles (e.g., C–C–N–C = 175.2°) and hydrogen-bonding networks (N–H⋯O) in the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar propanamide derivatives?

Discrepancies in pharmacological data (e.g., receptor binding affinities) arise from:

  • Structural variations : Substituents on the phenyl ring (e.g., chloro vs. trifluoromethyl) alter steric and electronic interactions with targets .
  • Assay conditions : Differences in cell lines (HEK293 vs. CHO) or buffer pH (7.4 vs. 6.8) impact IC50_{50} values . Methodological solution : Perform head-to-head comparisons under standardized conditions (e.g., fluorescence polarization assays) and use molecular docking to rationalize SAR trends .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

  • Functional group masking : Introduce electron-withdrawing groups (e.g., fluorine) on the cyclopropyl ring to reduce CYP450-mediated oxidation .
  • Prodrug approaches : Convert the amide to a carbamate or ester to enhance plasma half-life, as seen in related TRPV1 antagonists .
  • In vitro assays : Use liver microsomes (human/rat) to quantify metabolic clearance rates and identify vulnerable sites .

Q. How does crystallographic data inform the design of derivatives with enhanced target selectivity?

  • Hydrogen-bonding motifs : The amide N–H forms a key interaction with residues in the receptor’s hydrophobic pocket (e.g., neurokinin receptor), guiding substitutions at the para position of the phenyl ring .
  • Torsional flexibility : Adjusting the cyclopropyl group’s orientation (via methyl branching) can optimize van der Waals contacts without steric clashes .

Methodological Focus

Q. What in vitro assays are recommended for evaluating this compound’s antagonistic activity against neurokinin receptors?

  • Radioligand displacement : Use 3^3H-substance P in CHO-K1 cells expressing NK1 receptors; calculate Ki_i values via competitive binding curves .
  • Calcium flux assays : Monitor intracellular Ca2+^{2+} (Fluo-4 dye) upon receptor activation; IC50_{50} is derived from dose-response inhibition .
  • Controls : Include aprepitant (a known NK1 antagonist) to validate assay sensitivity .

Q. How can researchers address low solubility in aqueous buffers during formulation studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based vehicles (20–30% w/v) to enhance solubility without precipitation .
  • Salt formation : Convert the amide to a hydrochloride salt via HCl gas treatment in diethyl ether .
  • Particle size reduction : Nano-milling (e.g., ball milling) to achieve <200 nm particle size for improved dissolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.